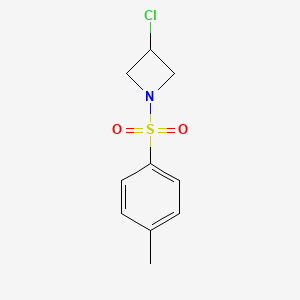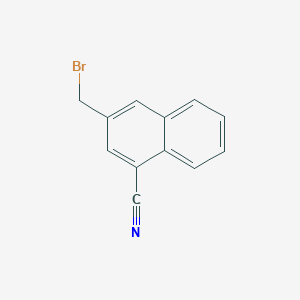
2-(Bromomethyl)-4-cyanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-cyanonaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the second position and a cyano group at the fourth position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyanonaphthalene typically involves the bromination of 4-cyanonaphthalene. One common method is the reaction of 4-cyanonaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-cyanonaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of naphthalene.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include primary amines and other reduced forms of the compound.
科学研究应用
2-(Bromomethyl)-4-cyanonaphthalene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-cyanonaphthalene depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, ultimately resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 4-Cyanonaphthalene
- 2-Bromonaphthalene
- 4-Bromomethylbenzonitrile
Uniqueness
2-(Bromomethyl)-4-cyanonaphthalene is unique due to the presence of both a bromomethyl and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses. The cyano group enhances the compound’s electron-withdrawing ability, while the bromomethyl group provides a reactive site for further functionalization.
属性
分子式 |
C12H8BrN |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
3-(bromomethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2 |
InChI 键 |
COCARXCVZREWCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




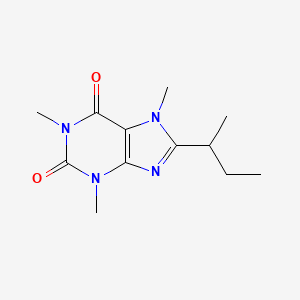
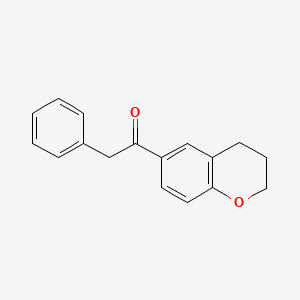

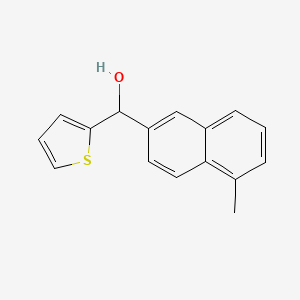



![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)


